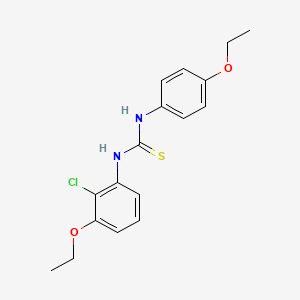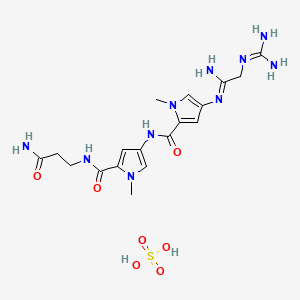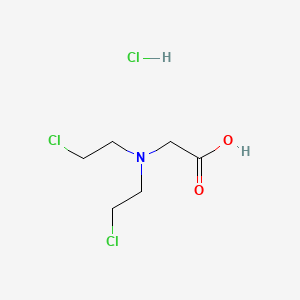
Glycine mustard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine mustard is a chemical compound that combines the properties of glycine, a simple amino acid, with mustard, a class of compounds known for their reactive nature. Glycine, also known as aminoacetic acid, is the simplest amino acid with the formula NH₂CH₂COOH. Mustard compounds, on the other hand, are known for their use in chemical warfare and chemotherapy due to their alkylating properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycine mustard can be synthesized through various methods, including the reaction of glycine with mustard gas derivatives. One common method involves the reaction of glycine with 2-chloroethyl ethyl sulfide under controlled conditions to form this compound. The reaction typically requires a catalyst and is conducted at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Safety measures are crucial due to the toxic nature of mustard compounds.
Chemical Reactions Analysis
Types of Reactions: Glycine mustard undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into less reactive forms.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Glycine mustard has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential use in chemotherapy due to its alkylating properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of glycine mustard involves its ability to alkylate DNA and other cellular components. This alkylation disrupts normal cellular processes, leading to cell death. The molecular targets include DNA, proteins, and other nucleophiles within the cell. The pathways involved in its action are primarily related to the induction of apoptosis and inhibition of cell division.
Comparison with Similar Compounds
Glycine Betaine: A derivative of glycine known for its role in osmoregulation in plants.
Mustard Gas: A well-known chemical warfare agent with similar alkylating properties.
Cyclophosphamide: A chemotherapy drug that also acts as an alkylating agent.
Uniqueness: Glycine mustard is unique in that it combines the properties of glycine and mustard compounds, making it a versatile tool in both research and potential therapeutic applications. Its ability to alkylate DNA and other cellular components makes it particularly useful in studying cellular processes and developing new treatments.
Properties
CAS No. |
2619-97-8 |
|---|---|
Molecular Formula |
C6H12Cl3NO2 |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C6H11Cl2NO2.ClH/c7-1-3-9(4-2-8)5-6(10)11;/h1-5H2,(H,10,11);1H |
InChI Key |
JUBAFYPBMDLOSF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)N(CCCl)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


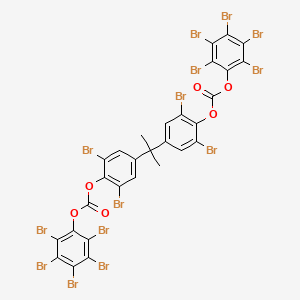

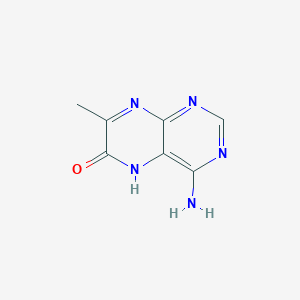
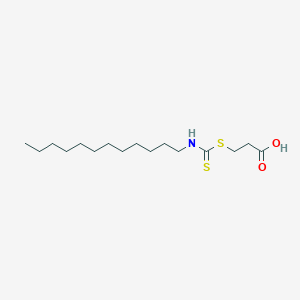
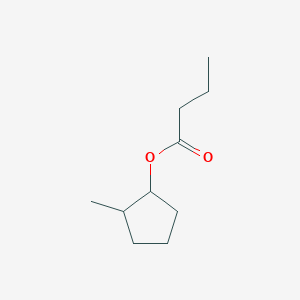
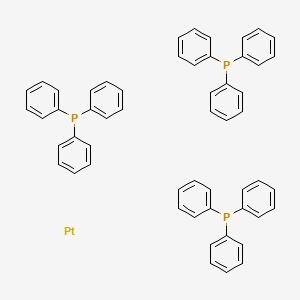
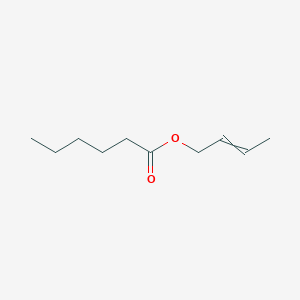
![Benzene, 2,4-dichloro-1-[(4-chlorophenyl)thio]-](/img/structure/B13793171.png)
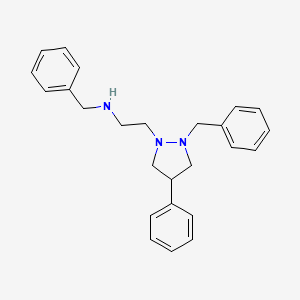

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
